2-Oxazolidinone, 3-amino-5-methyl-
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Overview
Description
3-amino-5-methyl-1,3-oxazolidin-2-one is a heterocyclic organic compound containing both nitrogen and oxygen in a five-membered ring. This compound is part of the oxazolidinone class, which is known for its significant applications in medicinal chemistry, particularly as antibacterial agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-5-methyl-1,3-oxazolidin-2-one can be achieved through various methods. One common approach involves the reaction of urea with ethanolamine under microwave irradiation. This method uses a catalytic amount of nitromethane to absorb microwaves and generate hot spots, facilitating the reaction . Another method involves the palladium-catalyzed N-arylation of 2-oxazolidinones with aryl bromides, which provides 3-aryl-2-oxazolidinones in good yields .
Industrial Production Methods
Industrial production of oxazolidinones, including 3-amino-5-methyl-1,3-oxazolidin-2-one, often involves large-scale chemical synthesis. The process typically includes the use of high-pressure reactors and specialized catalysts to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-amino-5-methyl-1,3-oxazolidin-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.
Reduction: Reduction reactions often involve reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the amino group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pressures to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinone derivatives with additional oxygen functionalities, while reduction can lead to the formation of amino alcohols .
Scientific Research Applications
3-amino-5-methyl-1,3-oxazolidin-2-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-amino-5-methyl-1,3-oxazolidin-2-one involves its role as a protein synthesis inhibitor. It targets the early step of protein synthesis by binding to the N-formylmethionyl-tRNA, preventing its proper attachment to the ribosome . This inhibition disrupts the bacterial protein synthesis process, leading to the antibacterial effects observed with oxazolidinones .
Comparison with Similar Compounds
Similar Compounds
Linezolid: Another oxazolidinone with potent antibacterial activity.
Tedizolid: Known for its effectiveness against acute skin infections.
Posizolid: Exhibits excellent bactericidal activity against Gram-positive bacteria.
Uniqueness
3-amino-5-methyl-1,3-oxazolidin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
55041-22-0 |
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Molecular Formula |
C4H8N2O2 |
Molecular Weight |
116.12 g/mol |
IUPAC Name |
3-amino-5-methyl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C4H8N2O2/c1-3-2-6(5)4(7)8-3/h3H,2,5H2,1H3 |
InChI Key |
XBJHVWCBFFKHCJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(C(=O)O1)N |
Origin of Product |
United States |
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